molecular formula C15H20F3N3O2 B2748166 4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one CAS No. 2379972-18-4

4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one

Cat. No.: B2748166
CAS No.: 2379972-18-4
M. Wt: 331.339
InChI Key: JWHPYHPBZYSMEC-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a piperidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a pyridazine derivative.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one is unique due to the presence of both the trifluoromethyl group and the pyridazine moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

4,4,4-trifluoro-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-11-2-3-13(20-19-11)23-10-12-5-8-21(9-6-12)14(22)4-7-15(16,17)18/h2-3,12H,4-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHPYHPBZYSMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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